molecular formula C19H20N4O3 B2972770 N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941982-74-7

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2972770
CAS No.: 941982-74-7
M. Wt: 352.394
InChI Key: PPVPLCGPFOCYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide-based compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a distinctive structural framework incorporating both a 2-oxopiperidine moiety and a pyridinylmethyl group linked through an oxalamide bridge, presenting multiple hydrogen bond acceptors and donors that facilitate specific biological interactions . The compound's molecular formula is C19H20N4O3 with a molecular weight of 352.4 g/mol . Oxalamide derivatives represent an important class of chemical compounds in pharmaceutical research due to their potential as kinase inhibitors and their application in targeted cancer therapies . Recent patent literature indicates that structurally related biaryl derivatives and heterocyclic compounds containing similar pharmacophores have demonstrated promising activity in modulating DNA damage response pathways, particularly through inhibition of polymerase theta (POLθ), which represents a novel therapeutic strategy for targeting homologous recombination-deficient cancers . The specific substitution pattern of this compound, with its 2-oxopiperidine and pyridinylmethyl groups, suggests potential for optimized binding affinity and selectivity toward specific molecular targets. Researchers investigating DNA repair mechanisms, kinase signaling pathways, and targeted cancer therapeutics may find this compound particularly valuable for in vitro studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-17-6-1-2-11-23(17)16-5-3-4-15(12-16)22-19(26)18(25)21-13-14-7-9-20-10-8-14/h3-5,7-10,12H,1-2,6,11,13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVPLCGPFOCYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound classified as an oxalamide derivative. This compound exhibits significant potential in pharmacological applications, particularly in receptor modulation and enzyme interaction. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of 352.4 g/mol. The structure integrates a piperidine moiety and a pyridine group, contributing to its biological activity.

PropertyValue
Molecular FormulaC19H20N4O3
Molecular Weight352.4 g/mol
CAS Number941979-99-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Acid Chloride : The benzoic acid derivative is treated with oxalyl chloride.
  • Amidation Reaction : The acid chloride is reacted with the appropriate amine to yield the final oxalamide product.

These reactions require careful control of conditions to optimize yield and minimize by-products, often employing techniques such as High Performance Liquid Chromatography (HPLC) for purity assessment.

The mechanism of action for this compound is hypothesized to involve interaction with specific receptors or enzymes within biological systems. Preliminary studies suggest that this compound may influence receptor activity related to neurotransmission or metabolic regulation, potentially modulating signaling pathways relevant to various physiological processes.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and activity.
  • Enzyme Interaction : It has been associated with modulating enzyme activities involved in metabolic pathways, which could have implications for conditions such as obesity or diabetes.
  • Potential Anticancer Properties : Similar compounds have shown promise in targeting specific proteins for degradation, suggesting potential applications in cancer therapy by disrupting protein homeostasis within cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the oxalamide class:

  • Cereblon E3 Ligase Modulation : Compounds similar to this compound have been shown to modulate cereblon E3 ligase activity, which is crucial in targeted protein degradation strategies for cancer treatment .
  • Neurotransmitter Regulation : Research has indicated that derivatives can influence neurotransmitter levels in the brain, potentially aiding in the treatment of neurodegenerative diseases .
  • Metabolic Pathway Influence : Studies suggest that these compounds can affect metabolic pathways, leading to weight loss in animal models .

Scientific Research Applications

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and related fields . Oxalamides, the class of compounds to which it belongs, are known for their diverse biological activities and potential therapeutic uses. The presence of a piperidine moiety in its structure suggests it may interact with biological targets, making it valuable in medicinal chemistry.

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the general applications of related compounds and structural features can be inferred:

  • Treatment of SMYD-related disorders: Piperidine-substituted compounds have been investigated for treating disorders responsive to the blockade of SMYD proteins such as SMYD3 or SMYD2, which are particularly useful in cancer treatment .
  • Direct oral anticoagulants (DOACs): Research has been done on direct oral anticoagulants, which inhibit thrombin or activated factor X. These anticoagulants have been tested using a DOAC dipstick to identify factor Xa or thrombin inhibitors in urine samples .
  • Factor Xa inhibitors: Compounds containing a lactam ring have been studied as factor Xa inhibitors .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares the target compound with structurally related oxalamides:

Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight Key Features Reference
Target: N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide N1: 3-(2-oxopiperidin-1-yl)phenyl; N2: pyridin-4-ylmethyl C19H20N4O3* 352.4* Lactam ring (2-oxopiperidinyl) enhances stability; pyridine at 4-position may influence solubility. (analogue)
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 941873-56-9) N1: 3-(2-oxopiperidin-1-yl)phenyl; N2: pyridin-2-ylmethyl C19H20N4O3 352.4 Pyridine at 2-position alters steric and electronic properties.
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) N1: 2-methoxy-4-methylbenzyl; N2: 2-(pyridin-2-yl)ethyl C19H23N3O3 341.4 Methoxy and methyl groups improve lipophilicity; used as a flavoring agent.
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) N1: 4-methoxyphenethyl; N2: 2-methoxyphenyl C18H20N2O4 328.4 Dual methoxy groups may enhance metabolic resistance.
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) N1: adamant-2-yl; N2: benzyloxy C19H24N2O3 328.4 Bulky adamantyl group increases steric hindrance.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl C19H23N3O4 357.4 Potent umami agonist; dimethoxy groups enhance receptor affinity.

Note: The molecular formula and weight for the target compound are inferred from its pyridin-2-ylmethyl analogue (CAS 941873-56-9) due to structural similarity.

Key Research Findings and Implications

Substituent Position Matters : The pyridine ring position (2 vs. 4) significantly alters electronic and steric profiles. For example, pyridin-4-ylmethyl (target) may offer better solubility than pyridin-2-ylmethyl (CAS 941873-56-9) due to reduced steric hindrance .

Lactam Rings Enhance Stability: The 2-oxopiperidinyl group in the target compound likely improves metabolic stability compared to non-cyclic analogues (e.g., Compound 17) .

Applications in Drug Design : Bulky substituents (e.g., adamantyl in Compound 6) reduce bioavailability but increase target specificity, suggesting trade-offs in medicinal chemistry .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide with high yield and purity?

Answer:
The synthesis of oxalamide derivatives typically involves a multi-step approach:

  • Step 1: Condensation of substituted anilines (e.g., 3-(2-oxopiperidin-1-yl)aniline) with ethyl oxalyl chloride under inert conditions to form intermediate oxalamides.
  • Step 2: Coupling with pyridin-4-ylmethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to introduce the second substituent .
  • Purification: High-performance liquid chromatography (HPLC) or silica gel column chromatography is critical for isolating stereoisomers, as oxalamides often form diastereomeric mixtures (e.g., 1:1 or 1:20 ratios) .
  • Characterization: Confirm purity (>95%) via LC-MS (APCI+) and structural integrity via ¹H/¹³C NMR at elevated temperatures (e.g., 50°C in DMSO-d₆) to resolve rotational isomers .

Advanced: How do structural modifications at the piperidinyl and pyridylmethyl positions influence antiviral activity?

Answer:
Structure-activity relationship (SAR) studies on analogous oxalamides reveal:

  • Piperidinyl Substituents: The 2-oxopiperidinyl group enhances binding to viral entry targets (e.g., HIV CD4-binding site) by mimicking natural ligand conformations. Replacing it with pyrrolidinyl groups reduces potency by ~40%, likely due to altered ring strain and hydrogen-bonding capacity .
  • Pyridylmethyl Position: Pyridin-4-ylmethyl improves solubility and cellular uptake compared to pyridin-2-yl derivatives. Methylation at the pyridine nitrogen (e.g., 5-methyl substitution) increases metabolic stability but may reduce target affinity .
  • Methodological Insight: Use surface plasmon resonance (SPR) or cryo-EM to validate binding interactions. Compare IC₅₀ values in pseudovirus entry assays (e.g., HIV-1 NL4-3) .

Basic: What analytical techniques are essential for characterizing stereochemical purity in this compound?

Answer:

  • Chiral HPLC: Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients. Monitor retention times and peak splitting .
  • Variable-Temperature NMR: Conduct ¹H NMR at 50°C in DMSO-d₆ to reduce signal broadening caused by slow conformational exchange .
  • LC-MS with APCI+ Ionization: Confirm molecular weight (e.g., calculated vs. observed m/z) and detect diastereomeric impurities (e.g., ±0.05% resolution) .

Advanced: How can researchers address contradictory data in cytotoxicity profiles across cell lines?

Answer:
Contradictions may arise from:

  • Cell-Specific Metabolism: Test metabolic stability in hepatocyte models (e.g., HepG2) to identify prodrug activation or detoxification pathways .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out kinase inhibition.
  • Experimental Design: Use isogenic cell lines (e.g., wild-type vs. CYP3A4-overexpressing) to assess enzyme-mediated toxicity. Reference NOEL (no-observed-effect-level) data from 93-day rodent studies for safety margins .

Advanced: What strategies optimize metabolic stability for in vivo efficacy studies?

Answer:

  • Block Labile Sites: Introduce fluorine at metabolically vulnerable positions (e.g., pyridyl C-H bonds) to resist CYP450 oxidation .
  • Prodrug Approach: Mask polar groups (e.g., hydroxymethyl) as esters or carbamates, which hydrolyze in plasma .
  • In Vitro Assays: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) across species .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Hazard Mitigation: Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A). Avoid inhalation (H335) by working in fume hoods .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. Consult toxicity data (e.g., LD₅₀ > 2000 mg/kg in rats) for emergency protocols .

Advanced: How does the compound’s flexibility (e.g., oxalamide bond rotation) impact its interaction with biological targets?

Answer:

  • Conformational Dynamics: The oxalamide linker allows cis-trans isomerization, enabling adaptation to binding pockets. Use molecular dynamics (MD) simulations to model dominant conformers in solution vs. bound states .
  • Experimental Validation: Compare NOE (nuclear Overhauser effect) patterns in NMR with X-ray crystallography data of target-bound complexes .

Advanced: What in silico tools predict binding affinity to novel targets (e.g., soluble epoxide hydrolase)?

Answer:

  • Docking Software: Use AutoDock Vina or Schrödinger Glide with homology models of targets (e.g., sEH PDB: 4D04). Prioritize compounds with ΔG < -8 kcal/mol .
  • Machine Learning: Train models on oxalamide libraries using descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.